molecular formula C23H26N2O5 B2621888 5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 619272-98-9

5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2621888
CAS No.: 619272-98-9
M. Wt: 410.47
InChI Key: XPELIZIFTLZBHY-UHFFFAOYSA-N
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Description

5-(3-(Allyloxy)phenyl)-1-(3-(Dimethylamino)propyl)-4-(Furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is an organic compound that has garnered attention for its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-(Allyloxy)phenyl)-1-(3-(Dimethylamino)propyl)-4-(Furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one generally involves multi-step organic synthesis. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the allyloxy, dimethylamino, and furan-2-carbonyl groups through specific functionalization reactions. These steps typically require controlled temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods: Scaling up the synthesis for industrial production might involve optimizing reaction conditions to maximize efficiency and minimize cost. Large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization are employed.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Solvents like dichloromethane, ethanol, and water are often used, depending on the reaction requirements.

Major Products: The reactions can produce derivatives with different functional groups, enhancing the compound's utility in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a precursor for synthesizing more complex molecules, enabling the study of reaction mechanisms and the development of novel materials.

Biology: Its structure allows for interactions with biological macromolecules, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Medicine: In medicinal chemistry, it is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Industrially, it could be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

Comparison: Compared to similar compounds, such as pyrrol-2-one derivatives, 5-(3-(Allyloxy)phenyl)-1-(3-(Dimethylamino)propyl)-4-(Furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • 3-hydroxy-1H-pyrrol-2(5H)-one derivatives

  • Furan-2-carbonyl substituted pyrroles

  • Allyloxyphenyl compounds

  • Dimethylaminopropyl functionalized molecules

Biological Activity

The compound 5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule characterized by a unique structure that includes a pyrrole ring, an allyloxy group, and a dimethylamino moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of the compound is C23H26N2O4C_{23}H_{26}N_{2}O_{4} and it features several functional groups that contribute to its biological activity. The presence of the furan-2-carbonyl and hydroxyl groups enhances its potential interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anti-cancer properties, potentially inhibiting tumor growth through various mechanisms.
  • Anti-inflammatory Effects : Similar compounds have shown promise as COX-II inhibitors, suggesting that this compound may also exhibit anti-inflammatory properties.
  • Neuroprotective Effects : The dimethylamino group is often associated with neuroprotective activities, indicating potential applications in treating neurodegenerative disorders.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • COX Enzyme Inhibition : The compound's structural similarity to known COX inhibitors suggests it may inhibit cyclooxygenase enzymes, thus reducing inflammation and pain.
  • Cell Proliferation Inhibition : Studies indicate that compounds with similar structures can inhibit cell proliferation in cancerous cells by inducing apoptosis or cell cycle arrest.

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
This compoundAllyloxy substitution, pyrrole ringPotential anti-cancer activity
4-{1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-phenyl}-2(5H)-pyrroleSimilar pyrrole and dimethylamino groupsAnti-inflammatory properties
1-[3-(dimethylamino)propyl]-5-(furan-2-yloxycarbonyl)-4-hydroxy-pyrrolidinonesShares furan and dimethylamino moietiesNeuroprotective effects

Case Studies

Several studies have explored the biological activity of related compounds:

  • In vitro Studies : A study demonstrated that compounds similar to the target compound exhibited significant inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 μM, indicating promising anti-inflammatory potential .
  • In vivo Models : Research involving animal models has shown that derivatives of this compound can reduce inflammation significantly compared to standard drugs like Celecoxib .

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-4-13-29-17-9-5-8-16(15-17)20-19(21(26)18-10-6-14-30-18)22(27)23(28)25(20)12-7-11-24(2)3/h4-6,8-10,14-15,20,27H,1,7,11-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPELIZIFTLZBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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